molecular formula C21H22O6 B178970 Benzoic acid, 4-[2-(2-oxiranyl)ethoxy]-, 4-[2-(2-oxiranyl)ethoxy]phenyl ester CAS No. 146063-25-4

Benzoic acid, 4-[2-(2-oxiranyl)ethoxy]-, 4-[2-(2-oxiranyl)ethoxy]phenyl ester

Cat. No.: B178970
CAS No.: 146063-25-4
M. Wt: 370.4 g/mol
InChI Key: PEUDQALZZZOUAG-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[2-(2-oxiranyl)ethoxy]-, 4-[2-(2-oxiranyl)ethoxy]phenyl ester is a chemical compound that belongs to the class of benzoic acid esters. It is known for its unique structure, which includes two oxiranyl (epoxy) groups attached to the benzoic acid moiety. This compound is widely used in various fields, including medical research, environmental research, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[2-(2-oxiranyl)ethoxy]-, 4-[2-(2-oxiranyl)ethoxy]phenyl ester typically involves the reaction of benzoic acid derivatives with epoxides. One common method is the esterification of 4-[2-(2-oxiranyl)ethoxy]benzoic acid with 4-[2-(2-oxiranyl)ethoxy]phenol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[2-(2-oxiranyl)ethoxy]-, 4-[2-(2-oxiranyl)ethoxy]phenyl ester undergoes various chemical reactions, including:

    Oxidation: The oxiranyl groups can be oxidized to form diols.

    Reduction: The ester bond can be reduced to yield the corresponding alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Benzoic acid, 4-[2-(2-oxiranyl)ethoxy]-, 4-[2-(2-oxiranyl)ethoxy]phenyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive epoxy groups.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[2-(2-oxiranyl)ethoxy]-, 4-[2-(2-oxiranyl)ethoxy]phenyl ester involves its interaction with various molecular targets. The oxiranyl groups can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is exploited in drug delivery systems to target specific cells or tissues. Additionally, the compound’s ability to undergo electrophilic substitution reactions allows it to modify proteins and other biomolecules, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 4-[2-(2-oxiranyl)ethoxy]-, 4-[2-(2-oxiranyl)ethoxy]methyl ester
  • Benzoic acid, 4-[2-(2-oxiranyl)ethoxy]-, 4-[2-(2-oxiranyl)ethoxy]ethyl ester
  • Benzoic acid, 4-[2-(2-oxiranyl)ethoxy]-, 4-[2-(2-oxiranyl)ethoxy]propyl ester

Uniqueness

Benzoic acid, 4-[2-(2-oxiranyl)ethoxy]-, 4-[2-(2-oxiranyl)ethoxy]phenyl ester is unique due to the presence of two oxiranyl groups, which confer high reactivity and versatility in chemical reactions. This makes it particularly valuable in applications requiring the formation of covalent bonds with biological molecules or the synthesis of complex polymers.

Properties

IUPAC Name

[4-[2-(oxiran-2-yl)ethoxy]phenyl] 4-[2-(oxiran-2-yl)ethoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O6/c22-21(15-1-3-16(4-2-15)23-11-9-19-13-25-19)27-18-7-5-17(6-8-18)24-12-10-20-14-26-20/h1-8,19-20H,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUDQALZZZOUAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCOC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)OCCC4CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389558
Record name 4-[2-(Oxiran-2-yl)ethoxy]phenyl 4-[2-(oxiran-2-yl)ethoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146063-25-4
Record name 4-[2-(Oxiran-2-yl)ethoxy]phenyl 4-[2-(oxiran-2-yl)ethoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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